5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
Description
Properties
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOKTGDEWNHLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)N3C=CC4=C3C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cycloaddition of appropriate precursors to form the pyrrolopyridine ring, followed by functionalization to introduce the amino group at the desired position . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the heterocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives with potential biological activities .
Scientific Research Applications
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of Casein kinase 1 alpha and delta, which are enzymes involved in various cellular processes, including cell proliferation and circadian rhythm regulation . The compound binds to the active site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of DMK6240 and Analogous Compounds
Key Research Findings
- DMK6240 vs. Non-Amino Analogues: The 5-amino group in DMK6240 is critical for tau protein interaction, as non-amino variants (e.g., CAS 1841078-75-8) lack this functionality .
- MOF Conjugation Advantage: DMK6240’s integration into Fe-MIL-88B-NH2 MOFs improves BBB traversal, a feature absent in non-conjugated analogues .
- Heterocyclic Diversity Matters: Compounds with pyrido-pyrrolo-isoquinoline cores (e.g., BR 76) or pyridazine rings (e.g., Bcl-xL inhibitors) exhibit distinct therapeutic targets, underscoring the impact of ring fusion and substituents .
Q & A
Q. What synthetic methodologies are foundational for preparing 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline derivatives?
The compound can be synthesized via dihydroxylation of alkenyl-substituted precursors followed by oxidative cleavage. For example, 3H-pyrrolo[2,3-c]isoquinoline derivatives are synthesized from 1-substituted 4-alkenyl-3-amino analogs of isoquinoline, using osmium tetroxide-mediated dihydroxylation and subsequent oxidative cleavage with periodic acid. This method enables the introduction of diverse substituents at the 5-position, critical for structural diversification .
Q. What spectroscopic techniques are essential for initial characterization of pyrrolo[2,3-c]isoquinoline derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration.
- Mass spectrometry (MS) : For molecular weight validation.
- UV-Vis spectroscopy : To assess π-conjugation in the heterocyclic scaffold. Cross-referencing with X-ray crystallography (where feasible) resolves ambiguities in bond connectivity .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline derivatives?
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, temperature, reagent stoichiometry) and identify optimal conditions. For instance:
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., dihydroxylation efficiency vs. oxidant concentration).
- Fractional Factorial Design : Reduces trial count while preserving critical parameter interactions. This approach minimizes experimental redundancy and enhances yield reproducibility .
Q. What advanced techniques resolve structural ambiguities in pyrrolo[2,3-c]isoquinoline derivatives?
- Single-crystal X-ray diffraction : Provides atomic-level resolution of bond angles and crystallographic packing (e.g., CCDC 1959987-1959990 datasets).
- DFT calculations (e.g., CE-B3LYP model) : Correlate experimental crystallographic data with electronic structure to explain photophysical properties or regioselectivity.
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex heterocyclic systems .
Q. How do computational methods enhance mechanistic understanding of pyrrolo[2,3-c]isoquinoline formation?
- Reaction path searches : Quantum chemical calculations (e.g., IRC analysis) map transition states and intermediates in cycloaddition reactions.
- Non-covalent interaction (NCI) analysis : Identifies weak interactions (e.g., π-stacking, hydrogen bonding) influencing regioselectivity during benzyne cycloaddition. Computational insights guide experimental prioritization of solvent systems or catalysts .
Q. What strategies address contradictory biological activity data in pyrrolo[2,3-c]isoquinoline analogs?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at C-5) and assay bioactivity.
- Selectivity profiling : Use kinase panels or receptor-binding assays to differentiate off-target effects.
- Metabolic stability assays : Evaluate whether conflicting in vitro/in vivo results stem from pharmacokinetic variability .
Q. How to design experiments investigating substituent effects on photophysical properties?
- Controlled synthesis : Introduce substituents (e.g., electron-donating -OMe or electron-withdrawing -NO₂ groups) at defined positions.
- Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes to quantify substituent impacts on emission efficiency.
- TD-DFT calculations : Predict absorption/emission wavelengths for comparison with experimental data .
Q. What methodologies validate the stability of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline under storage?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.
- Thermogravimetric analysis (TGA) : Assess thermal stability under inert/oxidizing atmospheres.
- Long-term stability assays : Store under controlled conditions (e.g., -20°C, argon) and periodically test purity .
Q. How to reconcile discrepancies between theoretical and experimental reactivity outcomes?
- Multi-method validation : Compare DFT-predicted reaction pathways with experimental kinetics (e.g., via in situ FTIR monitoring).
- Solvent effect analysis : Use COSMO-RS models to account for solvation free energy differences.
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic and spectroscopic data for pyrrolo[2,3-c]isoquinoline derivatives?
- Redetermination of crystal structures : Ensure no polymorphic variations exist.
- Dynamic NMR studies : Detect conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data.
- Hirshfeld surface analysis : Quantify intermolecular interactions influencing crystallographic packing vs. solution behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
